Cas no 2308477-19-0 ((2R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoyl-2-methylpyrrolidine-2-carboxylic acid)

(2R)-1-[2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoyl]-2-methylpyrrolidine-2-carboxylic acid is a chiral, Fmoc-protected amino acid derivative featuring a proline-like backbone with a methyl substituent at the 2-position and a pent-4-ynoyl side chain. This compound is particularly valuable in peptide synthesis, where its rigid pyrrolidine structure enhances conformational control, while the alkyne functionality allows for selective modifications via click chemistry. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis protocols, enabling efficient deprotection under mild basic conditions. Its stereochemical purity and functional group versatility make it a useful building block for designing peptidomimetics, constrained peptides, and bioconjugates in medicinal chemistry and biochemical research.
(2R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoyl-2-methylpyrrolidine-2-carboxylic acid structure
2308477-19-0 structure
Product name:(2R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoyl-2-methylpyrrolidine-2-carboxylic acid
CAS No:2308477-19-0
MF:C26H26N2O5
MW:446.495047092438
CID:5975638
PubChem ID:165554863

(2R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoyl-2-methylpyrrolidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoyl-2-methylpyrrolidine-2-carboxylic acid
    • EN300-1553283
    • 2308477-19-0
    • (2R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]-2-methylpyrrolidine-2-carboxylic acid
    • Inchi: 1S/C26H26N2O5/c1-3-9-22(23(29)28-15-8-14-26(28,2)24(30)31)27-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1,4-7,10-13,21-22H,8-9,14-16H2,2H3,(H,27,32)(H,30,31)/t22?,26-/m1/s1
    • InChI Key: NJDQMBWWXCINTA-ZWAGFTRDSA-N
    • SMILES: OC([C@@]1(C)CCCN1C(C(CC#C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

Computed Properties

  • Exact Mass: 446.18417193g/mol
  • Monoisotopic Mass: 446.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 7
  • Complexity: 797
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 95.9Ų

(2R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoyl-2-methylpyrrolidine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1553283-0.05g
(2R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]-2-methylpyrrolidine-2-carboxylic acid
2308477-19-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1553283-0.25g
(2R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]-2-methylpyrrolidine-2-carboxylic acid
2308477-19-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1553283-0.5g
(2R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]-2-methylpyrrolidine-2-carboxylic acid
2308477-19-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1553283-2.5g
(2R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]-2-methylpyrrolidine-2-carboxylic acid
2308477-19-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1553283-1.0g
(2R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]-2-methylpyrrolidine-2-carboxylic acid
2308477-19-0
1g
$3368.0 2023-06-05
Enamine
EN300-1553283-50mg
(2R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]-2-methylpyrrolidine-2-carboxylic acid
2308477-19-0
50mg
$2829.0 2023-09-25
Enamine
EN300-1553283-250mg
(2R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]-2-methylpyrrolidine-2-carboxylic acid
2308477-19-0
250mg
$3099.0 2023-09-25
Enamine
EN300-1553283-10.0g
(2R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]-2-methylpyrrolidine-2-carboxylic acid
2308477-19-0
10g
$14487.0 2023-06-05
Enamine
EN300-1553283-5.0g
(2R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]-2-methylpyrrolidine-2-carboxylic acid
2308477-19-0
5g
$9769.0 2023-06-05
Enamine
EN300-1553283-0.1g
(2R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]-2-methylpyrrolidine-2-carboxylic acid
2308477-19-0
0.1g
$2963.0 2023-06-05

Additional information on (2R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoyl-2-methylpyrrolidine-2-carboxylic acid

Introduction to (2R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoyl-2-methylpyrrolidine-2-carboxylic Acid (CAS No. 2308477-19-0)

(2R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoyl-2-methylpyrrolidine-2-carboxylic acid is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2308477-19-0, represents a sophisticated molecular architecture that combines elements of pyrrolidine, fluorene, and amino acid derivatives. The presence of a terminal alkyne group and an enamine moiety further enhances its potential utility in the design of novel bioactive molecules.

The< strong>fluorene moiety in the molecule is particularly noteworthy, as fluorene-based scaffolds are widely recognized for their stability, solubility, and ability to participate in various organic transformations. The incorporation of a< strong>methoxycarbonyl group not only provides a site for further functionalization but also contributes to the overall hydrophobicity of the compound, making it suitable for applications in drug delivery systems and membrane-interacting molecules.

The< strong>pent-4-ynoyl moiety introduces a reactive alkyne group, which can be utilized in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings. These reactions are pivotal in constructing complex molecular frameworks and have been extensively employed in the synthesis of natural products and pharmacologically active compounds. The< strong>pyrrolidine ring is another key structural feature, as it is a common motif in many biologically active peptides and small molecules. Its presence suggests potential applications in the development of peptidomimetics and enzyme inhibitors.

In recent years, there has been a surge in research focused on the development of novel therapeutic agents derived from non-proteinogenic amino acids. The< strong>(2R)-configuration of the pyrrolidine ring is particularly significant, as it mimics the chirality found in many natural peptides. This chirality is often crucial for the biological activity of a molecule, influencing its binding affinity and metabolic stability. The use of< strong>L-amino acid derivatives has been shown to enhance pharmacological properties, including improved oral bioavailability and reduced immunogenicity.

The< strong>methoxycarbonyl protecting group on the amino function is another critical aspect of this compound. It not only serves as a handle for further chemical modifications but also helps to stabilize the amino group under various reaction conditions. This protection-deprotection strategy is frequently employed in multi-step syntheses to ensure regioselectivity and minimize side reactions.

The application of this compound extends beyond traditional pharmaceuticals into areas such as materials science and agrochemicals. The unique combination of functional groups makes it a versatile building block for synthesizing polymers with tailored properties. For instance, the alkyne group can be polymerized via ROMP (Ring-Oriented Monomer Polymerization) or ATRP (Atom Transfer Radical Polymerization) to create conjugated polymers with applications in organic electronics.

In agrochemical research, derivatives of this compound have shown promise as leads for developing novel pesticides and herbicides. The< strong>fluorene scaffold provides a robust platform for designing molecules that can interact with biological targets in plants, while the< strong>pent-4-ynoyl group offers opportunities for further derivatization to enhance bioactivity and environmental safety.

The synthesis of< strong>(2R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoyl-2-methylpyrrolidine-2-carboxylic acid represents a significant achievement in synthetic organic chemistry. The use of advanced techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis allows for the precise construction of complex molecular architectures. These methods not only enhance efficiency but also improve yield, making large-scale production feasible.

The compound's potential applications in drug discovery are vast. Its structural features make it an excellent candidate for designing inhibitors targeting enzyme cascades involved in inflammation and cancer metabolism. Additionally, its ability to undergo further functionalization opens up possibilities for creating prodrugs that release active pharmaceutical ingredients (APIs) under specific physiological conditions.

In conclusion, the< strong>(2R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoyl-2-methylpyrrolidine-2-carboxylic acid, identified by CAS number 2308477-19-0, is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique molecular architecture, combining elements such as< strong>pent-4-ylnoyl,< strong>methoxycarbonyl,< strong>pyrrolidine, and< strong>fluorene, makes it an invaluable tool for synthetic chemists and biologists alike. As research continues to uncover new applications for this compound, its importance in advancing both medicinal chemistry and materials science is bound to grow.

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